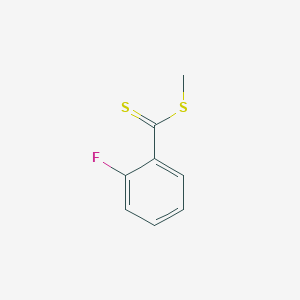
Benzenecarbodithioic acid, 2-fluoro-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbodithioic acid, 2-fluoro-, methyl ester is an organic compound with the molecular formula C8H7FOS2 It is a derivative of benzenecarbodithioic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and a fluorine atom is substituted at the ortho position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarbodithioic acid, 2-fluoro-, methyl ester typically involves the reaction of 2-fluorobenzenethiol with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then methylated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbodithioic acid, 2-fluoro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or disulfides.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted benzenecarbodithioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenecarbodithioic acid, 2-fluoro-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzenecarbodithioic acid, 2-fluoro-, methyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the dithiocarbamate group, which can donate electron density to form new bonds. The fluorine atom on the benzene ring also influences the compound’s reactivity by altering the electronic properties of the aromatic system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenecarbodithioic acid, methyl ester: Lacks the fluorine substitution, resulting in different reactivity and properties.
Benzenecarbodithioic acid, 4-fluoro-, methyl ester: The fluorine atom is at the para position, leading to variations in chemical behavior.
Benzenecarbodithioic acid, 2-chloro-, methyl ester: Substitution with chlorine instead of fluorine affects the compound’s reactivity and applications.
Uniqueness
Benzenecarbodithioic acid, 2-fluoro-, methyl ester is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research.
Eigenschaften
CAS-Nummer |
114260-11-6 |
|---|---|
Molekularformel |
C8H7FS2 |
Molekulargewicht |
186.3 g/mol |
IUPAC-Name |
methyl 2-fluorobenzenecarbodithioate |
InChI |
InChI=1S/C8H7FS2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 |
InChI-Schlüssel |
BHPLCOIEFKQVGP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



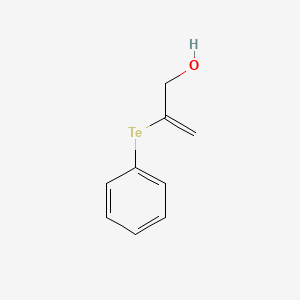
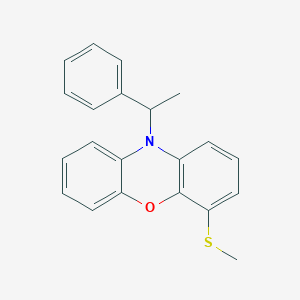
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
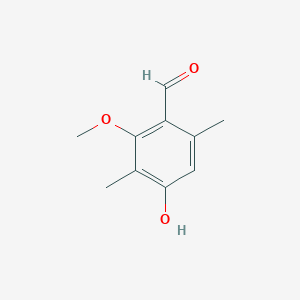


![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
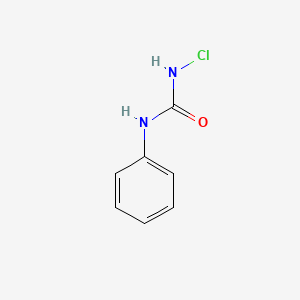

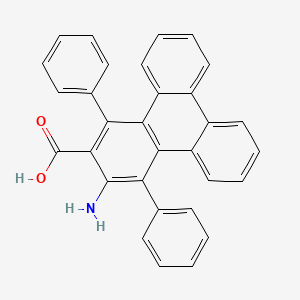
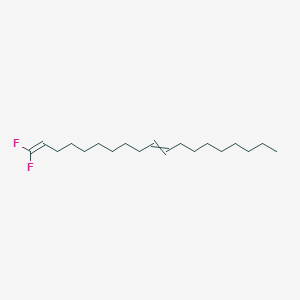
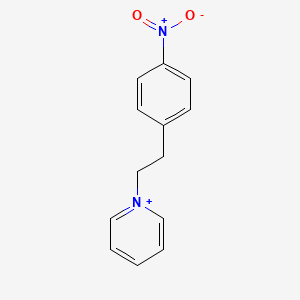
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
